Home > Products > Screening Compounds P80471 > 3-methyl-7-(2-methyl-2-propenyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione
3-methyl-7-(2-methyl-2-propenyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione - 313273-98-2

3-methyl-7-(2-methyl-2-propenyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-2881639
CAS Number: 313273-98-2
Molecular Formula: C15H21N5O2
Molecular Weight: 303.366
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356) / Linagliptin

Compound Description: BI 1356, also known as Linagliptin, is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor. [] It is under clinical development for the treatment of type 2 diabetes. [, , ] Linagliptin functions by increasing the levels of active glucagon-like peptide-1 (GLP-1) in the body. [] GLP-1 plays a critical role in glucose regulation.

7-But-2-ynyl-8-(3S-hydroxy-piperidin-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CD1790)

Compound Description: CD1790 is a key metabolite of Linagliptin. [] It forms through a two-step metabolic process that involves CYP3A4-mediated oxidation followed by stereoselective reduction involving aldo-keto reductases and, to a lesser extent, carbonyl reductases. []

7-But-2-yn-1-yl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(3-oxopiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione (CD10604)

Compound Description: CD10604 is an intermediate metabolite in the metabolic pathway of Linagliptin leading to the formation of CD1790. []

8-[(S)-3-Aminopiperidin-1-yl]-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-I)

Compound Description: Impurity-I is a process-related impurity identified during the development of Linagliptin. []

7-(But-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(piperidin-3-ylamino)-1H-purine-2,6(3H,7H)-dione (Impurity-II)

Compound Description: Impurity-II is another process-related impurity observed during the synthesis of Linagliptin. []

8-[(R)-3-Aminopiperidin-1-yl]-3-methyl-1,7-bis((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Impurity-III)

Compound Description: Impurity-III is identified as a process-related impurity arising during the production of Linagliptin. []

8-[(R)-3-Aminopiperidin-1-yl]-1-(but-2-ynyl)-3-methyl-7-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-IV)

Compound Description: Impurity-IV is a process-related impurity detected during the synthesis of Linagliptin. []

1,7-Di(but-2-ynyl)-3-methyl-8-[(R)-3-(methyleneamino)piperidin-1-yl]-1H-purine-2,6(3H,7H)-dione (Impurity-V)

Compound Description: Impurity-V is a process-related impurity observed during Linagliptin synthesis. []

7-(But-2-ynyl)-8-(dimethylamino)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VI)

Compound Description: Impurity-VI is a process-related impurity found during the preparation of Linagliptin. []

8-[(R)-3-Aminopiperidin-1-yl]-7-[(E)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VII)

Compound Description: Impurity-VII is a process-related impurity identified during Linagliptin's manufacturing process. []

Properties

CAS Number

313273-98-2

Product Name

3-methyl-7-(2-methyl-2-propenyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

3-methyl-7-(2-methylprop-2-enyl)-8-piperidin-1-ylpurine-2,6-dione

Molecular Formula

C15H21N5O2

Molecular Weight

303.366

InChI

InChI=1S/C15H21N5O2/c1-10(2)9-20-11-12(18(3)15(22)17-13(11)21)16-14(20)19-7-5-4-6-8-19/h1,4-9H2,2-3H3,(H,17,21,22)

InChI Key

YLQHYFKMLRLFDQ-UHFFFAOYSA-N

SMILES

CC(=C)CN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.